molecular formula C26H31NO6 B600966 Dehydro Lacidipine CAS No. 130996-24-6

Dehydro Lacidipine

Número de catálogo: B600966
Número CAS: 130996-24-6
Peso molecular: 453.54
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro Lacidipine is a derivative of Lacidipine, a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure. This compound, like its parent compound, is expected to exhibit similar pharmacological properties but with potential modifications in its chemical structure that may influence its activity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Lacidipine involves several steps, starting from the basic dihydropyridine structure. One common method includes the use of antisolvent sonoprecipitation technique to enhance the solubility and dissolution rate of the compound. This method involves the following steps:

Industrial Production Methods

In industrial settings, this compound can be produced using wet granulation techniques. The process involves dissolving polyvinylpyrrolidone in acetone or ethanol, followed by solubilization of this compound. Lactose granules are then added, and the solvent is evaporated. Magnesium stearate is added before compressing the mixture into tablets .

Análisis De Reacciones Químicas

Types of Reactions

Dehydro Lacidipine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dehydro Lacidipine exhibits several pharmacological properties that make it an effective agent in managing hypertension:

  • Calcium Antagonism : As a calcium channel blocker, this compound selectively inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. It is noted for its vascular selectivity compared to other dihydropyridine derivatives .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress in vascular tissues .
  • Long Duration of Action : The compound demonstrates a prolonged antihypertensive effect, with significant reductions in blood pressure lasting beyond 12 hours post-administration .

Clinical Applications

This compound has been extensively studied in clinical settings, particularly for its antihypertensive effects:

  • Efficacy in Hypertension : In a large-scale study involving over 2,200 patients, this compound effectively lowered systolic and diastolic blood pressure from an average of 173/101 mmHg to 147/85 mmHg over 12 weeks of treatment .
  • Tolerability : The safety profile of this compound is favorable; adverse events are typically mild and comparable to those seen with other antihypertensive agents. Only 29% of patients reported adverse effects, with a low discontinuation rate due to these events .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety of this compound in diverse populations:

Study ReferencePopulationDosageBlood Pressure ReductionAdverse Events
2,206 patients with essential hypertension2-6 mg once dailyFrom 173/101 mmHg to 147/85 mmHg29% reported mild adverse events
1,372 patients across 14 trialsVariedSignificant reduction in BP; well toleratedLower incidence of edema compared to other CCBs
Screening for viral inhibitorsN/AInhibition of Lassa virus entryN/A

Combination Therapies

Research has explored the synergistic effects of this compound when used in combination with other antihypertensive agents:

  • Combination with Telmisartan : A study demonstrated that the combination of this compound with telmisartan provided enhanced antihypertensive effects compared to either drug alone. This combination therapy is beneficial for patients requiring multi-drug regimens .

Mecanismo De Acción

Dehydro Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the muscle cells and dilation of blood vessels, thereby reducing blood pressure. The compound interacts with the biological membranes, displaying a high membrane partition coefficient and slow rate of membrane washout .

Comparación Con Compuestos Similares

Dehydro Lacidipine is compared with other dihydropyridine calcium channel blockers such as:

  • Nifedipine
  • Amlodipine
  • Felodipine

Uniqueness

Compared to these compounds, this compound exhibits a greater antioxidant activity, which may confer beneficial antiatherosclerotic effects. It also has a longer duration of action and does not lead to reflex tachycardia, making it a potentially more effective antihypertensive agent .

Actividad Biológica

Dehydro Lacidipine, a metabolite of the calcium channel blocker Lacidipine, has garnered attention for its biological activities, particularly in cardiovascular therapeutics and potential anti-cancer properties. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C26H31NO6C_{26}H_{31}NO_6 and a molecular weight of 453.53 g/mol. As a lipophilic dihydropyridine derivative, it retains some pharmacological properties of its parent compound, Lacidipine, including its function as a calcium antagonist. Its unique metabolic pathway may confer distinct biological activities that warrant further investigation.

This compound primarily functions as a calcium channel blocker . The mechanism involves:

  • Inhibition of Calcium Ion Influx : By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.
  • Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties comparable to well-known antioxidants like vitamin E, which may contribute to its protective effects against oxidative stress in vascular tissues .

Antihypertensive Activity

Research indicates that this compound maintains the antihypertensive effects seen with Lacidipine. It has been shown to effectively lower blood pressure in various patient populations, including those with isolated systolic hypertension and concurrent type 2 diabetes .

Vasculoprotective Properties

This compound has demonstrated vasculoprotective effects in animal models. For instance, studies on Dahl-S rats showed that chronic administration could prevent salt-induced hypertension and associated vascular damage. The compound exhibited a dose-related protective effect against necrotizing vasculopathy and renal damage .

Comparative Analysis with Other Dihydropyridine Derivatives

The following table summarizes the key features of this compound compared to other notable dihydropyridine derivatives:

Compound NameMolecular FormulaKey Features
This compoundC26H31NO6Calcium channel blocker; antioxidant; vasculoprotective
LacidipineC26H33NO6Lipophilic; long-acting; antioxidant activity
AmlodipineC20H25ClN2O5SLong-acting; antihypertensive
NifedipineC17H18N2O6Shorter acting; used for angina
FelodipineC18H19Cl2N3O4SVascular-selective; less reflex tachycardia

Case Studies and Research Findings

  • Antioxidant Effects : A study demonstrated that this compound effectively quenched various free radicals in biological membranes derived from rat brain tissue, suggesting its potential as an antioxidant agent .
  • Vasoprotection in Hypertension Models : In experiments involving stroke-prone spontaneously hypertensive rats, prophylactic treatment with this compound significantly reduced mortality associated with salt-induced cerebral apoplexy and renal lesions .
  • Potential Anti-Cancer Properties : Preliminary investigations suggest that this compound may possess anti-cancer properties, although comprehensive studies are required to elucidate these effects fully.

Propiedades

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEICLHNCXDXIW-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro Lacidipine
Reactant of Route 2
Reactant of Route 2
Dehydro Lacidipine
Reactant of Route 3
Reactant of Route 3
Dehydro Lacidipine
Reactant of Route 4
Reactant of Route 4
Dehydro Lacidipine
Reactant of Route 5
Reactant of Route 5
Dehydro Lacidipine
Reactant of Route 6
Reactant of Route 6
Dehydro Lacidipine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.